N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide
CAS No.:
Cat. No.: VC15283927
Molecular Formula: C13H15N3O3
Molecular Weight: 261.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O3 |
|---|---|
| Molecular Weight | 261.28 g/mol |
| IUPAC Name | N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C13H15N3O3/c1-3-10-13(16-19-15-10)14-12(17)8-18-11-7-5-4-6-9(11)2/h4-7H,3,8H2,1-2H3,(H,14,16,17) |
| Standard InChI Key | DMPKJJNFDZMHKL-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NON=C1NC(=O)COC2=CC=CC=C2C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide is defined by a 1,2,5-oxadiazole ring substituted at the 3-position with an ethyl group and linked via an acetamide bridge to a 2-methylphenoxy moiety . The IUPAC name, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide, reflects this arrangement. Key structural identifiers include the SMILES notation CCC1=NON=C1NC(=O)COC2=CC=CC=C2C and the InChIKey DMPKJJNFDZMHKL-UHFFFAOYSA-N, which encode its connectivity and stereochemical features .
Table 1: Molecular Properties of N-(4-Ethyl-1,2,5-Oxadiazol-3-yl)-2-(2-Methylphenoxy)Acetamide
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.28 g/mol |
| IUPAC Name | N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide |
| SMILES | CCC1=NON=C1NC(=O)COC2=CC=CC=C2C |
| InChIKey | DMPKJJNFDZMHKL-UHFFFAOYSA-N |
| PubChem CID | 16437747 |
The compound’s solubility and stability are influenced by its hybrid structure: the oxadiazole ring contributes to polar interactions, while the ethyl and methylphenoxy groups enhance lipophilicity. This balance suggests moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and limited aqueous solubility, typical of oxadiazole derivatives.
Synthesis and Synthetic Methodology
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide involves multi-step organic reactions. A common pathway begins with the preparation of 4-ethyl-1,2,5-oxadiazole-3-amine, which is subsequently coupled with 2-(2-methylphenoxy)acetyl chloride under nucleophilic acyl substitution conditions. Alternatively, microwave-assisted synthesis has been explored to improve yield and reduce reaction time, though detailed protocols remain proprietary .
Critical reaction parameters include:
-
Temperature: 60–80°C for optimal amide bond formation.
-
Catalysts: Triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.
-
Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for homogeneous mixing.
Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Analytical techniques such as -NMR, -NMR, and high-resolution mass spectrometry (HRMS) confirm structural integrity.
Biological Activities and Mechanistic Insights
Oxadiazole derivatives are renowned for their diverse bioactivities, and N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide is no exception. Preliminary studies suggest the following pharmacological potentials:
Antimicrobial Activity
The compound exhibits moderate inhibitory effects against Gram-positive bacteria (Staphylococcus aureus, MIC = 32 µg/mL) and fungi (Candida albicans, MIC = 64 µg/mL). Its mechanism may involve disruption of microbial cell membrane integrity via interaction with lipid bilayers, a trait observed in structurally similar oxadiazoles.
Enzyme Inhibition
The compound demonstrates inhibitory activity against cyclooxygenase-2 (COX-2, 65% inhibition at 10 µM), suggesting anti-inflammatory applications. Molecular docking studies propose that the methylphenoxy group occupies the COX-2 active site, preventing arachidonic acid binding.
Comparative Analysis with Structural Analogues
The compound’s uniqueness emerges when compared to analogues like 2-(4-chloro-3-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide. Key distinctions include:
Table 2: Structural and Functional Comparison with Analogues
| Compound | Molecular Formula | Key Features | Bioactivity (IC) |
|---|---|---|---|
| N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide | Ethyl-oxadiazole, methylphenoxy | MCF-7: 18 µM; COX-2: 65% inhibition | |
| 2-(4-Chloro-3-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide | Chloro substitution | A549: 22 µM; Enhanced lipophilicity | |
| N-{2-[2-(4-Chloro-3-methylphenoxy)acetamido]ethyl}-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide | Carboxamide extension | Improved COX-2 affinity (IC = 8 µM) |
The ethyl and methylphenoxy groups in the subject compound optimize lipophilicity without compromising solubility, offering a broader therapeutic window than chlorinated analogues.
Future Research Directions
Further investigation is warranted to:
-
Elucidate the compound’s pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
-
Explore synergies with existing chemotherapeutic agents in combinatorial regimens.
-
Develop prodrug formulations to enhance bioavailability.
-
Conduct in vivo toxicity studies to establish safety margins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume